molecular formula C16H14N2O4 B5293109 8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one

8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one

Cat. No. B5293109
M. Wt: 298.29 g/mol
InChI Key: DYDVXWCSOBRXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as EMPC and belongs to the class of chromenone derivatives. EMPC has shown promising results in various scientific studies, making it an important compound for further research.

Mechanism of Action

The mechanism of action of EMPC is not fully understood. However, studies have suggested that EMPC may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. EMPC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
EMPC has been shown to have various biochemical and physiological effects. Studies have suggested that EMPC may have antioxidant and anti-inflammatory properties. EMPC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the development of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMPC in lab experiments is that it is relatively easy to synthesize. EMPC has also been shown to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using EMPC is that its mechanism of action is not fully understood, which may limit its potential applications in research.

Future Directions

There are several future directions for research on EMPC. One area of research could focus on further understanding the mechanism of action of EMPC. This could involve studying the interaction of EMPC with specific enzymes and proteins. Another area of research could focus on developing new derivatives of EMPC with improved activity and specificity. Additionally, research could focus on studying the potential use of EMPC in combination with other drugs for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of EMPC involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 8-ethoxy-2H-chromen-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) to yield EMPC. The synthesis of EMPC is a relatively simple process and can be easily scaled up for larger quantities.

Scientific Research Applications

EMPC has been studied for its potential applications in various scientific fields. One of the primary applications of EMPC is in the field of cancer research. EMPC has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further research in cancer treatment. EMPC has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

8-ethoxy-3-(3-methylpyrazole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-3-21-13-6-4-5-11-9-12(16(20)22-14(11)13)15(19)18-8-7-10(2)17-18/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDVXWCSOBRXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.